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  • Product: gamma-Acetylenic gaba
  • CAS: 57659-38-8

Core Science & Biosynthesis

Foundational

Mechanistic & Structural Profiling of 4-Amino-5-Hexynoic Acid: A GABA-T Inactivation Framework

Topic: 4-amino-5-hexynoic acid chemical structure and properties Content Type: In-depth technical guide. [1] Executive Technical Summary 4-Amino-5-hexynoic acid (also known as -ethynyl-GABA or RMI 71645 ) is a synthetic,...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-amino-5-hexynoic acid chemical structure and properties Content Type: In-depth technical guide.

[1]

Executive Technical Summary

4-Amino-5-hexynoic acid (also known as


-ethynyl-GABA or RMI 71645 ) is a synthetic, mechanism-based (suicide) inhibitor of 

-aminobutyric acid transaminase (GABA-T). Structurally analogous to the neurotransmitter GABA and the antiepileptic drug Vigabatrin (

-vinyl-GABA), this compound acts by covalently modifying the active site of GABA-T, thereby elevating synaptic GABA levels.

While Vigabatrin successfully reached the clinic, 4-amino-5-hexynoic acid remains a critical reference standard in medicinal chemistry due to its distinct inactivation kinetics and higher potency in specific in vitro models. This guide details its chemical properties, the catalytic mechanism of its irreversible inhibition, and the synthetic pathways used for its production.

Chemical Identity & Physicochemical Properties[2][3][4][5][6][7]

Structural Nomenclature

The molecule is a 6-carbon chain containing a terminal alkyne and an amine at the


-position relative to the carboxylic acid.
  • IUPAC Name: 4-aminohex-5-ynoic acid[1][2]

  • Common Names:

    
    -acetylenic GABA, 
    
    
    
    -ethynyl GABA
  • CAS Registry Number: 57659-38-8[3]

  • Molecular Formula:

    
    [3]
    
  • Molecular Weight: 127.14 g/mol

Stereochemistry & Bioactivity

Like Vigabatrin, 4-amino-5-hexynoic acid possesses a chiral center at the C4 position.

  • (S)-Enantiomer: The biologically active species.[4][5] It mimics the stereochemistry of L-glutamate and GABA within the enzyme active site.

  • (R)-Enantiomer: Generally inactive against GABA-T, demonstrating the high stereoselectivity of the PLP-dependent binding pocket.

Physicochemical Data Table
PropertyValueContext
Physical State Crystalline SolidHygroscopic powder in salt form.
Solubility High (Water)Zwitterionic nature at physiological pH.
pKa (COOH) ~4.0Carboxylic acid deprotonation.
pKa (

)
~10.5Ammonium group deprotonation.
Partition Coefficient Low LogPPoor blood-brain barrier (BBB) penetration compared to ester prodrugs.
Melting Point >200°C (decomp)Typical for amino acid zwitterions.

Mechanism of Action: Suicide Inhibition

The defining feature of 4-amino-5-hexynoic acid is its ability to hijack the catalytic cycle of GABA-T. Unlike competitive inhibitors, it is unreactive until processed by the enzyme—a "Trojan horse" mechanism.

The Catalytic Pathway

The inactivation proceeds via the Pyridoxal 5'-Phosphate (PLP) cofactor.[1]

  • Transimination: The inhibitor binds to the PLP-Lysine Schiff base, forming an external aldimine.

  • Proton Abstraction: The active site base (Lys-329) abstracts the

    
    -proton (C4 of the inhibitor), initiating the normal transamination logic.
    
  • Allene Formation: Instead of forming PMP (Pyridoxamine Phosphate), the electron density shifts to the triple bond, generating a highly reactive allenic intermediate .

  • Covalent Capture: An active site nucleophile (likely a Lysine residue) attacks the electrophilic allene/alkyne species, forming a stable covalent adduct that permanently disables the enzyme.

Pathway Visualization

The following diagram illustrates the divergence from normal GABA metabolism to irreversible inactivation.

GABAT_Inactivation Enz Active GABA-T (PLP-Lys329) Aldimine External Aldimine (Inhibitor-PLP Complex) Enz->Aldimine + Inhibitor GABA Normal GABA Enz->GABA Inhibitor 4-Amino-5-Hexynoic Acid (S-Isomer) Inhibitor->Aldimine Deprotonation Proton Abstraction (at C4 by Lys329) Aldimine->Deprotonation Allene Reactive Allenic Intermediate Deprotonation->Allene Electron Sink to Alkyne Adduct Covalent Adduct (Irreversibly Inactivated Enzyme) Allene->Adduct Nucleophilic Attack by Enzyme Residue PMP PMP + Succinic Semialdehyde GABA->PMP Normal Catalysis

Caption: Divergence of 4-amino-5-hexynoic acid processing from normal GABA catalysis, leading to suicide inhibition via an allenic intermediate.

Synthesis & Manufacturing Logic

The synthesis of 4-amino-5-hexynoic acid is challenging due to the need to install the terminal alkyne adjacent to a chiral amine. The classic route established by Jung and Metcalf (1975) remains the foundational logic.

Retrosynthetic Analysis
  • Target: 4-amino-5-hexynoic acid.[3][2][5][6][7][8][9]

  • Key Disconnection: C4-C5 bond (installation of the ethynyl group).

  • Precursor: Glutamic acid derivatives (providing the carboxylate and amine framework).

Synthetic Protocol (Jung/Metcalf Method)

This method relies on the protection of the amine and carboxyl groups, followed by reduction and nucleophilic substitution.

  • Starting Material: L-Glutamic acid

    
    -ester.
    
  • Protection: The amine is protected (e.g., Boc or Cbz) and the

    
    -carboxylate is esterified.
    
  • Reduction: The

    
    -ester is selectively reduced to the aldehyde.
    
  • Ethynylation: Reaction with an ethynyl nucleophile (e.g., ethynylmagnesium bromide or lithium acetylide) introduces the triple bond.

  • Oxidation/Deprotection: Depending on the specific precursor state, re-oxidation of the alcohol (if formed) or direct deprotection yields the final amino acid.

Note: Modern asymmetric synthesis may employ Ellman's sulfinamide auxilaries to establish the chiral center directly during the addition of the propargyl group.

Synthesis_Flow Step1 L-Glutamic Acid Derivative Step2 Protection (Amine/Carboxyl) Step1->Step2 Step3 Reduction to Aldehyde Step2->Step3 Step4 Ethynyl Addition (Grignard/Acetylide) Step3->Step4 Step5 Deprotection & Purification Step4->Step5 Final 4-Amino-5-Hexynoic Acid Step5->Final

Caption: General synthetic workflow converting Glutamic Acid precursors to the target alkyne via reduction and nucleophilic addition.

Experimental Protocols: Enzyme Kinetics

To validate the activity of 4-amino-5-hexynoic acid, researchers must determine the kinetic parameters of inactivation (


 and 

).
Protocol: Spectrophotometric Coupled Assay

Objective: Measure the residual activity of GABA-T after incubation with the inhibitor.

Reagents:

  • Purified GABA-T (bacterial or mammalian source).

  • Substrates: GABA (10 mM),

    
    -Ketoglutarate (5 mM).
    
  • Coupling System: Succinic Semialdehyde Dehydrogenase (SSADH) + NADP+.

  • Buffer: 100 mM Pyrophosphate, pH 8.5, containing 10

    
    M PLP.
    

Methodology:

  • Pre-incubation: Incubate GABA-T with varying concentrations of 4-amino-5-hexynoic acid (0, 10, 50, 100, 500

    
    M) at 25°C.
    
  • Aliquot Sampling: At defined time points (e.g., 0, 5, 10, 20 min), remove an aliquot of the enzyme-inhibitor mixture.

  • Activity Assay: Dilute the aliquot 1:100 into the assay mix containing GABA,

    
    -KG, NADP+, and SSADH.
    
  • Detection: Monitor the increase in absorbance at 340 nm (formation of NADPH).

  • Data Analysis: Plot

    
     vs. Time to obtain 
    
    
    
    . Plot
    
    
    vs.
    
    
    to determine
    
    
    (affinity of inhibitor) and
    
    
    (max rate of inactivation).

Self-Validation Check:

  • Control: The sample with 0

    
    M inhibitor must show linear NADPH production.
    
  • Irreversibility: Dialysis of the inactivated enzyme should NOT restore activity (confirming covalent modification).

Comparative Pharmacology: Alkyne vs. Alkene

Why is Vigabatrin (alkene) the drug, while 4-amino-5-hexynoic acid (alkyne) is the tool compound?

Feature4-Amino-5-Hexynoic Acid (Alkyne)Vigabatrin (Alkene)
Reactive Intermediate Allenic anionEnamine / Michael acceptor
Potency (

)
Generally HigherModerate
Selectivity Lower (Can inhibit Ornithine Aminotransferase)High for GABA-T
Toxicity Higher risk of off-target alkylationAcceptable (though retinal toxicity exists)
Clinical Status Research ToolFDA Approved (Sabril)

Expert Insight: The acetylene group is more reactive than the vinyl group. While this leads to faster enzyme inactivation, it also increases the likelihood of non-specific binding to other PLP-dependent enzymes (like Ornithine Aminotransferase), leading to a narrower therapeutic index [1, 3].

References

  • Jung, M. J., & Metcalf, B. W. (1975).[1] Catalytic inhibition of gamma-aminobutyric acid-alpha-ketoglutarate transaminase of bacterial origin by 4-aminohex-5-ynoic acid, a substrate analog.[1] Biochemical and Biophysical Research Communications, 67(1), 301–306.[1] Link

  • Lippert, B., Metcalf, B. W., Jung, M. J., & Casara, P. (1977). 4-Amino-hex-5-enoic acid, a selective catalytic inhibitor of 4-aminobutyric-acid aminotransferase in mammalian brain. European Journal of Biochemistry, 74(3), 441–445. Link

  • Silverman, R. B. (1991).[1] Mechanism of inactivation of gamma-aminobutyric acid aminotransferase by 4-amino-5-hexynoic acid (gamma-ethynyl GABA).[1][9] Journal of the American Chemical Society, 113(24), 9329–9340. Link

  • PubChem. (n.d.). 4-Amino-5-hexynoic acid (Compound Summary). National Library of Medicine. Link

  • Elich, T. D., & Lagarias, J. C. (1988). 4-Amino-5-Hexynoic Acid—A Potent Inhibitor of Tetrapyrrole Biosynthesis in Plants.[6][7] Plant Physiology, 88(3), 747–751. Link

Sources

Exploratory

Technical Whitepaper: γ-Acetylenic GABA vs. γ-Vinyl GABA (Vigabatrin)

This guide provides an in-depth technical analysis of γ-Acetylenic GABA (GAG) versus γ-Vinyl GABA (Vigabatrin), focusing on their mechanistic divergence, kinetic profiles, and the pharmacological determinants that led to...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of γ-Acetylenic GABA (GAG) versus γ-Vinyl GABA (Vigabatrin), focusing on their mechanistic divergence, kinetic profiles, and the pharmacological determinants that led to their respective clinical fates.

Mechanistic Divergence in Suicide Inhibition of GABA Transaminase

Executive Summary

γ-Aminobutyric acid transaminase (GABA-T) is the primary catabolic enzyme responsible for degrading the inhibitory neurotransmitter GABA.[1][2][3] Inhibition of GABA-T is a validated therapeutic strategy for epilepsy, as it elevates synaptic GABA levels.[2][3]

This guide compares two structural analogues of GABA designed as mechanism-based inactivators (suicide inhibitors) of GABA-T:

  • γ-Vinyl GABA (Vigabatrin, GVG): The FDA-approved antiepileptic drug (Sabril®).

  • γ-Acetylenic GABA (GAG): A highly potent analogue that failed in clinical development.

While both compounds target the same active site lysine (Lys-329) via a PLP-dependent mechanism, their chemical pathways to inactivation differ fundamentally. Vigabatrin proceeds via a Michael addition to a vinyl intermediate, whereas GAG requires rearrangement to a reactive allene species. This distinction dictates their kinetic efficiency, partition ratios, and toxicity profiles.

Mechanistic Deep Dive: The Chemistry of Inactivation

Both inhibitors function as "Trojan horses." They are recognized by GABA-T as substrates, form a Schiff base with the coenzyme pyridoxal 5'-phosphate (PLP), and undergo the initial proton abstraction. However, instead of completing the transamination cycle, they divert the enzyme into a dead-end covalent complex.

2.1. The Catalytic Baseline (Normal GABA-T Reaction)

In the native reaction, GABA binds to the PLP-enzyme complex (Internal Aldimine). The active site Lys-329 is displaced, forming an External Aldimine with GABA. A base abstracts the


-proton from GABA, leading to a quinonoid intermediate, which is then protonated to form succinic semialdehyde (SSA) and pyridoxamine 5'-phosphate (PMP).
2.2. γ-Vinyl GABA (Vigabatrin) Mechanism

Vigabatrin (4-amino-hex-5-enoic acid) contains a vinyl group at the


-position.[1][2][4]
  • Schiff Base Formation: Vigabatrin forms an external aldimine with PLP.

  • Proton Abstraction: The enzyme removes the

    
    -proton, creating a carbanion.
    
  • Michael Addition: The electrons from the carbanion delocalize, making the vinyl group susceptible to nucleophilic attack. The

    
    -amino group of Lys-329 attacks the 
    
    
    
    -carbon of the vinyl group.
  • Covalent Adduct: This forms a stable covalent bond, tethering the cofactor to the protein and irreversibly inactivating the enzyme.

2.3. γ-Acetylenic GABA (GAG) Mechanism

GAG (4-amino-hex-5-ynoic acid) contains an alkyne group.

  • Schiff Base Formation: Similar to Vigabatrin, it binds PLP.

  • Proton Abstraction & Rearrangement: Following

    
    -proton removal, the alkyne moiety facilitates a propargylic rearrangement.
    
  • Allene Formation: The intermediate tautomerizes to form a conjugated allene (1,2-diene) system attached to the PLP ring.

  • Active Site Capture: This electrophilic allene is highly reactive and is attacked by the active site nucleophile (Lys-329), forming a covalent adduct distinct from the Vigabatrin adduct.

2.4. Comparative Pathway Visualization

The following diagram illustrates the bifurcation in inactivation pathways.

GABAT_Mechanism cluster_0 Substrate Recognition Start Active GABA-T (PLP-Lys329 Internal Aldimine) External_Aldimine External Aldimine (Inhibitor-PLP Complex) Start->External_Aldimine + Inhibitor (GVG or GAG) GVG_Step1 γ-Proton Abstraction External_Aldimine->GVG_Step1 Vigabatrin Path GAG_Step1 γ-Proton Abstraction External_Aldimine->GAG_Step1 GAG Path GVG_Inter Vinyl-PLP Carbanion GVG_Step1->GVG_Inter GVG_Final Inactivated Enzyme (Michael Adduct with Lys329) GVG_Inter->GVG_Final Nucleophilic Attack (Michael Addition) GAG_Inter Propargylic Rearrangement to Allene Intermediate GAG_Step1->GAG_Inter GAG_Final Inactivated Enzyme (Allene Adduct with Lys329) GAG_Inter->GAG_Final Nucleophilic Attack on Allene caption Figure 1: Divergent inactivation pathways of GABA-T by Vigabatrin (Vinyl) vs. GAG (Acetylenic).

Kinetic & Pharmacological Comparison[4][5]

The "efficiency" of a suicide inhibitor is defined by its partition ratio (


), which represents the number of catalytic turnover events that occur before the enzyme is inactivated (

). An ideal suicide inhibitor has a partition ratio of 0 (every binding event leads to inactivation).
Parameterγ-Vinyl GABA (Vigabatrin)γ-Acetylenic GABA (GAG)Clinical Implication
Inhibition Type Irreversible (Suicide)Irreversible (Suicide)Both require de novo protein synthesis for activity recovery.
Reactive Species Vinyl (Michael Acceptor)Allene (Electrophile)Allene is generally more reactive, potentially leading to lower specificity.

(Affinity)
~26 mM (Racemate)< 1 mM (Est.)GAG has higher affinity for the active site than Vigabatrin.
Partition Ratio High (Low Efficiency)ModerateVigabatrin is a relatively "inefficient" inactivator, requiring high doses (grams/day).
Selectivity High for GABA-TModerateGAG's reactive allene intermediate poses higher off-target risks.
Toxicity Retinal Accumulation (VFDs)Neurotoxicity / SeizuresGAG was discontinued due to severe toxicity concerns in early trials.

Key Insight: Vigabatrin's high


 (millimolar range) and high partition ratio necessitate large clinical doses (1–3  g/day ). Despite this "inefficiency," its chemical stability prevents the formation of the highly reactive allene species seen with GAG, likely contributing to its safer systemic toxicity profile (sparing the liver/kidneys relative to GAG), though it eventually causes specific retinal toxicity.
Experimental Protocols: Validating Inhibition

To study these mechanisms, researchers typically employ a coupled spectrophotometric assay. This protocol measures the production of succinic semialdehyde (SSA) indirectly via the reduction of NADP+.

4.1. Coupled Enzyme Assay Workflow

Principle:

  • GABA-T Reaction: GABA +

    
    -Ketoglutarate 
    
    
    
    Succinic Semialdehyde (SSA) + Glutamate
  • Coupled Reaction: SSA + NADP

    
     + H
    
    
    
    O
    
    
    Succinate + NADPH + H
    
    
  • Detection: Increase in absorbance at 340 nm (formation of NADPH).

Protocol Steps:

  • Buffer Prep: Prepare 100 mM Pyrophosphate buffer (pH 8.5) containing 5 mM 2-mercaptoethanol.

  • Enzyme Mix: Add purified GABA-T and excess Succinic Semialdehyde Dehydrogenase (SSADH).

  • Substrate Mix: Add 5 mM GABA, 5 mM

    
    -Ketoglutarate, and 1 mM NADP+.
    
  • Inhibitor Addition: Add varying concentrations of Vigabatrin or GAG (0.1

    
    M – 10 mM).
    
  • Measurement: Monitor

    
     over 10–30 minutes at 25°C or 37°C.
    
  • Data Analysis: Plot

    
     vs. time to determine 
    
    
    
    . Then plot
    
    
    vs.
    
    
    to determine
    
    
    and
    
    
    .
4.2. Assay Visualization

Assay_Workflow Prep 1. Sample Prep (Lysate/Purified Enzyme) Mix 2. Reaction Mix (GABA, a-KG, NADP+, SSADH) Prep->Mix Inhibitor 3. Add Inhibitor (Vigabatrin or GAG) Mix->Inhibitor Incubate 4. Incubation (37°C, 0-60 min) Inhibitor->Incubate Read 5. Read Absorbance (340 nm) Incubate->Read Analyze 6. Calculate Kinetics (Ki, kinact) Read->Analyze caption Figure 2: Spectrophotometric coupled assay workflow for determining GABA-T inactivation kinetics.

References
  • Design and Mechanism of GABA Aminotransferase Inactivators. Silverman RB. (2018). Chemical Reviews. Link

  • Vigabatrin: Mechanism of Action. Ben-Menachem E. (2011). Epilepsia.[2][3][5][6] Link

  • Kinetic studies on the inhibition of GABA-T by gamma-vinyl GABA and taurine. Dougherty P, et al. (2003). Biochemical Pharmacology. Link

  • Mechanism of Inactivation of GABA Aminotransferase by (E)- and (Z)-(1S,3S)-3-Amino-4-fluoromethylenyl-1-cyclopentanoic Acid. Lee H, et al. (2015).[7] ACS Chemical Biology. Link

  • The effect of gamma-acetylenic GABA, an enzyme-activated irreversible inhibitor of GABA-transaminase, on dopamine pathways. Palfreyman MG, et al. (1978). European Journal of Pharmacology. Link

Sources

Foundational

gamma-Acetylenic GABA molecular weight and CAS 57659-38-8

An In-Depth Technical Guide to γ-Acetylenic GABA (4-Amino-5-hexynoic Acid) For Researchers, Scientists, and Drug Development Professionals Abstract γ-Acetylenic GABA (4-amino-5-hexynoic acid), a potent irreversible inhib...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to γ-Acetylenic GABA (4-Amino-5-hexynoic Acid)

For Researchers, Scientists, and Drug Development Professionals

Abstract

γ-Acetylenic GABA (4-amino-5-hexynoic acid), a potent irreversible inhibitor of γ-aminobutyric acid transaminase (GABA-T), represents a significant molecule of interest in neuroscience and drug development. By preventing the degradation of the primary inhibitory neurotransmitter, GABA, it elevates brain GABA levels, leading to a range of neuropharmacological effects. This technical guide provides a comprehensive overview of γ-acetylenic GABA, including its physicochemical properties, mechanism of action, synthesis, analytical quantification, and preclinical findings. It is intended to serve as a foundational resource for researchers and professionals engaged in the study and development of novel therapeutics targeting the GABAergic system.

Physicochemical Properties

γ-Acetylenic GABA is a structural analogue of GABA, characterized by the presence of a terminal acetylene group. This functional group is crucial for its mechanism of action.

PropertyValueSource(s)
CAS Number 57659-38-8[1][2]
Molecular Formula C6H9NO2[2]
Molecular Weight 127.14 g/mol [2][3]
IUPAC Name 4-Aminohex-5-ynoic acid[1]
Alternate Names 4-Amino-5-hexynoic acid, GAG[2][4]
Boiling Point (Predicted) 291.1 ± 30.0 °C[3]
Density (Predicted) 1.155 ± 0.06 g/cm3 [3]
Solubility Soluble in H2O[3]

Mechanism of Action: Irreversible Inhibition of GABA-Transaminase

The primary pharmacological target of γ-acetylenic GABA is 4-aminobutyrate transaminase (GABA-T), the enzyme responsible for the catabolism of GABA to succinic semialdehyde, which is then converted to L-glutamate.[1] By irreversibly inhibiting GABA-T, γ-acetylenic GABA leads to a significant and sustained increase in the concentration of GABA in the brain.[4][5] This elevation of GABA levels enhances inhibitory neurotransmission, which is the basis for its observed pharmacological effects.

The irreversible nature of the inhibition is a key feature, resulting in a prolonged duration of action that outlasts the pharmacokinetic half-life of the compound itself. This is because the restoration of GABA-T activity requires the synthesis of new enzyme molecules.

GABA_Metabolism_and_Inhibition GABA GABA GABA_T GABA-Transaminase GABA->GABA_T Metabolized by SSA Succinic Semialdehyde Glutamate L-Glutamate SSA->Glutamate Further Metabolism GABA_T->SSA g_Acetylenic_GABA γ-Acetylenic GABA g_Acetylenic_GABA->GABA_T Irreversibly Inhibits

Caption: Mechanism of γ-Acetylenic GABA Action.

Synthesis and Chemical Properties

γ-Acetylenic GABA can be synthesized through various organic chemistry routes. As a bifunctional molecule containing both an alkyne and an amine group, it is also utilized as a reagent in click chemistry, specifically in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.[3][4] This property allows for its use in biochemical studies to label and identify target proteins.

Analytical Methodologies: Quantification by HPLC

Accurate quantification of γ-acetylenic GABA in biological matrices is crucial for pharmacokinetic and pharmacodynamic studies. High-Performance Liquid Chromatography (HPLC) is a widely used and reliable method for this purpose.[6][7] Due to the lack of a strong chromophore in the native molecule, derivatization is typically required prior to detection by UV-Vis or fluorescence detectors.

Experimental Protocol: HPLC Quantification of γ-Acetylenic GABA

This protocol is a generalized procedure based on common derivatization techniques for amino acids.

Objective: To quantify the concentration of γ-acetylenic GABA in a sample matrix.

Materials:

  • γ-Acetylenic GABA standard

  • Sample containing γ-acetylenic GABA

  • Derivatizing agent (e.g., o-phthalaldehyde (OPA) with a thiol, or 2-hydroxynaphthaldehyde (HN))[8]

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • Buffer solution (e.g., borate buffer)

  • HPLC system with a C18 column and a suitable detector (UV-Vis or Fluorescence)

Procedure:

  • Standard Preparation: Prepare a stock solution of γ-acetylenic GABA in a suitable solvent (e.g., 70% methanol). Create a series of working standard solutions of known concentrations through serial dilution.[7]

  • Sample Preparation: Extract γ-acetylenic GABA from the sample matrix. This may involve protein precipitation with an organic solvent, followed by centrifugation to remove solid debris.

  • Derivatization:

    • In a microcentrifuge tube, mix a defined volume of the standard or sample solution with the derivatizing agent and buffer solution.[8]

    • The reaction conditions (e.g., temperature, time) will depend on the chosen derivatizing agent. For example, derivatization with HN may require heating.[8]

  • HPLC Analysis:

    • Inject the derivatized standard or sample into the HPLC system.

    • Perform a gradient elution using a mobile phase consisting of an aqueous buffer and an organic solvent (e.g., acetonitrile).[6]

    • Monitor the elution of the derivatized γ-acetylenic GABA at the appropriate wavelength for the chosen derivative.

  • Quantification:

    • Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

    • Determine the concentration of γ-acetylenic GABA in the sample by interpolating its peak area on the calibration curve.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_derivatization Derivatization cluster_analysis HPLC Analysis cluster_quantification Quantification Standard_Prep Prepare Standard Solutions Derivatize React with Derivatizing Agent (e.g., OPA, HN) Standard_Prep->Derivatize Sample_Prep Extract from Matrix Sample_Prep->Derivatize Injection Inject into HPLC Derivatize->Injection Separation Separate on C18 Column Injection->Separation Detection Detect Derivative (UV/Fluorescence) Separation->Detection Calibration Construct Calibration Curve Detection->Calibration Quantify Determine Sample Concentration Detection->Quantify Calibration->Quantify

Caption: Workflow for HPLC Quantification of γ-Acetylenic GABA.

Pharmacological Effects and Potential Therapeutic Applications

The elevation of brain GABA levels by γ-acetylenic GABA has been investigated for several potential therapeutic applications.

Anticonvulsant Activity

Preclinical studies have demonstrated the anticonvulsant effects of γ-acetylenic GABA. Continuous administration in rats was shown to reduce or completely prevent seizures induced by amygdala overstimulation.[1] This suggests its potential as a therapeutic agent for epilepsy.

Tardive Dyskinesia

Tardive dyskinesia is a movement disorder that can occur with long-term use of neuroleptic medications. A clinical study indicated that γ-acetylenic GABA could reduce the symptoms of tardive dyskinesia, particularly at higher doses.[1] This effect is likely mediated by the modulation of dopamine pathways in the extrapyramidal and limbic systems due to increased GABAergic inhibition.[5]

Effects on Dopamine Pathways

Research has shown that γ-acetylenic GABA-induced increases in GABA concentrations are associated with a decreased turnover of dopamine in both the extrapyramidal and limbic systems.[5] This modulatory effect on dopaminergic neurons highlights the intricate interplay between the GABAergic and dopaminergic systems and provides a mechanistic basis for its effects on movement disorders.

Huntington's Disease

In a study involving patients with Huntington's disease, treatment with γ-acetylenic GABA led to increased cerebrospinal fluid (CSF) concentrations of GABA and homocarnosine, a dipeptide of GABA.[9] Despite this biochemical evidence of increased brain GABA levels, the treatment did not result in clinical improvement.[9] This finding underscores the complexity of treating neurodegenerative diseases and suggests that simply augmenting GABA levels may not be sufficient to ameliorate the symptoms of Huntington's disease.

Safety and Toxicology

Safety data for γ-acetylenic GABA indicates that it should be handled with care in a laboratory setting. It is associated with hazard statements H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation).[1] Standard personal protective equipment, including gloves, eye protection, and respiratory protection where necessary, should be used.[10] In case of exposure, it is important to move to fresh air, wash the affected skin, and rinse the eyes with water.[10]

Conclusion

γ-Acetylenic GABA is a valuable research tool and a molecule with therapeutic potential. Its well-defined mechanism of action as an irreversible inhibitor of GABA-T provides a clear rationale for its pharmacological effects. While early clinical investigations have yielded mixed results, the ability of γ-acetylenic GABA to modulate the GABAergic and dopaminergic systems warrants further exploration in the context of neurological and psychiatric disorders. This guide provides a foundational understanding of its properties and applications, which can inform future research and drug development efforts.

References

  • γ-Acetylenic GABA - Wikipedia. (n.d.). Retrieved February 20, 2026, from [Link]

  • Abdul-Ghani, A. S., Coutinho-Netto, J., & Bradford, H. F. (1980). The action of gamma-vinyl-GABA and gamma-acetylenic-GABA on the resting and stimulated release of GABA in vivo. Brain Research, 191(2), 471–482.
  • Palfreyman, M. G., Schechter, P. J., Buckett, W. R., Tell, G. P., & Koch-Weser, J. (1981). The effect of gamma-acetylenic GABA, an enzyme-activated irreversible inhibitor of GABA-transaminase, on dopamine pathways of the extrapyramidal and limbic systems. European Journal of Pharmacology, 75(4), 325–336.
  • Senanayake, P. D., et al. (2016). γ-Aminobutyric Acid Is Synthesized and Released by the Endothelium: Potential Implications.
  • Tell, G., Böhlen, P., Schechter, P. J., Koch-Weser, J., Agid, Y., Bonnet, A. M., Coquillat, G., Chazot, G., & Fischer, C. (1981).
  • Neal, M. J., & Shah, M. A. (1978). Actions of gamma-acetylenic GABA on single central neurones in rat. British Journal of Pharmacology, 64(3), 398P–399P.
  • HPLC Methods for analysis of 4-Aminobuyric acid (GABA). (n.d.). HELIX Chromatography. Retrieved February 20, 2026, from [Link]

  • Le, P. H., et al. (2020). Method Optimization for Quantification of GABA and Isoflavone Aglycones in Germinated Soybean. Current Research in Nutrition and Food Science Journal, 8(3), 896-907.
  • Panrod, K., Tansirikongkol, A., & Panapisal, V. (2016). Comparison of validated high-performance liquid chromatography methods using two derivatizing agents for gamma-aminobutyric acid quantification. Thai Journal of Pharmaceutical Sciences, 40(4), 203-208.

Sources

Exploratory

The GAG-GABA Axis: Structural and Molecular Regulation of Inhibitory Tone

Topic: Role of Glycosaminoglycans (GAGs) in Increasing Brain GABA Levels In Vivo Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary The regu...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Role of Glycosaminoglycans (GAGs) in Increasing Brain GABA Levels In Vivo Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The regulation of cortical inhibition is not merely a function of synaptic synthesis but is strictly governed by the extracellular matrix (ECM). Specifically, Glycosaminoglycans (GAGs) —particularly Chondroitin Sulfate Proteoglycans (CSPGs) organized into Perineuronal Nets (PNNs) —are the obligate infrastructure required for the maturation and high-frequency firing of Parvalbumin-positive (PV+) GABAergic interneurons.[1][2]

Contrary to the classical view of the ECM as a passive scaffold, GAGs actively increase and maintain in vivo GABA levels through three convergent mechanisms:

  • Molecular Feed-Forward: Specific sulfated GAG motifs capture and internalize the homeoprotein Otx2 , which transcriptionally activates Gad65/67 (GABA synthesis).

  • Biophysical Cation Buffering: The polyanionic nature of GAGs creates a local Donnan Equilibrium , buffering

    
     and 
    
    
    
    to enable the metabolic demand of fast-spiking GABA release.
  • Chloride Homeostasis: Sulfated GAGs displace extracellular chloride (

    
    ), maintaining the electrochemical driving force required for GABA_A receptor efficacy.
    

This guide details the mechanistic pathways, the "Sulfation Code" governing plasticity vs. stability, and validated in vivo protocols for quantifying GAG-mediated GABAergic modulation.

Mechanistic Foundation: How GAGs Drive GABA Synthesis

The Otx2 Loop: A Transcriptional Driver

The most direct link between GAGs and GABA synthesis is the Otx2-PNN loop . PV+ interneurons do not synthesize the transcription factor Otx2; they must import it from the extracellular space.

  • Mechanism: The binding of Otx2 to the cell surface requires specific GAG sequences—specifically Chondroitin Sulfate D and E (CS-D/E) motifs.[2][3]

  • Causality:

    • Highly sulfated GAGs in PNNs bind Otx2.

    • Otx2 is internalized into the PV+ interneuron.[2]

    • Otx2 promotes the expression of Parvalbumin and Glutamate Decarboxylase (GAD65/67) .

    • Result: Increased intracellular GABA synthesis and vesicular packaging.

The Donnan Effect & Fast-Spiking Capability

High GABA levels in vivo depend on the ability of PV+ cells to fire at high frequencies (>200 Hz).

  • The Problem: High firing rates cause rapid accumulation of extracellular

    
    , which would normally depolarize the cell and induce depolarization block (stopping GABA release).
    
  • The GAG Solution: The high density of negative charges (

    
    , 
    
    
    
    ) on GAG chains acts as a cation exchanger. This local "cation sink" buffers
    
    
    and recruits
    
    
    , lowering the activation threshold and allowing sustained, high-frequency GABA release.
Visualization: The Otx2-GAG-GABA Signaling Pathway

GAG_GABA_Pathway cluster_ECM Extracellular Matrix (PNN) cluster_PV PV+ GABAergic Interneuron GAGs Sulfated GAGs (CS-D/E Motifs) Ions Cation Buffering (Na+/K+ Sink) GAGs->Ions Donnan Equilibrium Otx2_Int Internalized Otx2 GAGs->Otx2_Int Internalization Otx2_Ext Extracellular Otx2 Otx2_Ext->GAGs High Affinity Binding Firing High-Freq Firing (Fast-Spiking) Ions->Firing Maintains Excitability Gene_Exp Transcriptional Upregulation (Gad65/67, Pvalb) Otx2_Int->Gene_Exp Promotes GABA_Syn GABA Synthesis Gene_Exp->GABA_Syn Enzyme Production GABA_Rel Increased GABA Release GABA_Syn->GABA_Rel Vesicular Loading Firing->GABA_Rel Trigger

Caption: The dual-mechanism by which GAGs drive GABA: (Left) Otx2 internalization upregulates synthesis enzymes. (Right) Ionic buffering enables high-frequency release.

The Sulfation Code: 4S vs. 6S[4][5][6]

Not all GAGs increase GABA. The "Sulfation Code"—the ratio of Chondroitin-4-Sulfate (C4S) to Chondroitin-6-Sulfate (C6S)—determines the plasticity state.

GAG TypePrimary SulfationPhysiological RoleEffect on GABAergic Tone
CS-A 4-Sulfation (C4S)Inhibitory / Stabilizing Increases. Promotes PNN condensation, Otx2 capture, and high PV+ cell maturation. Dominant in adult brain.[4]
CS-C 6-Sulfation (C6S)Permissive / Plastic Decreases/Modulates. Associated with juvenile "critical periods."[4][5] Lowers PNN stability, allowing remodeling but reducing maximal GABAergic output.
CS-D/E Multi-sulfatedHigh Affinity Binding Critical. Specific motifs required for Semaphorin-3A and Otx2 binding. Essential for PNN assembly.

Key Insight for Drug Development: To increase GABA in neurodevelopmental disorders (e.g., Schizophrenia, where PNNs are often degraded), the goal is to restore the C4S-dominant PNN structure , not merely add generic chondroitin.

Experimental Protocols (In Vivo)

Protocol A: Modulation of GAG Sulfation to Alter GABA

Objective: To demonstrate causality between GAG sulfation patterns and GABAergic tone using viral vectors.

Materials:

  • AAV-C6ST1: Adeno-associated virus expressing Chondroitin 6-sulfotransferase-1 (shifts ratio to juvenile C6S).

  • AAV-Control: Empty vector.

  • Subject: Adult C57BL/6 mice.

Workflow:

  • Stereotaxic Injection: Bilateral injection of AAV-C6ST1 into the Visual Cortex (V1).

    • Coordinates: AP -3.0, ML ±2.5, DV -0.5 mm.

    • Volume: 300 nL per site.

  • Incubation: Allow 3–4 weeks for viral expression and ECM remodeling.

  • Validation (IHC): Stain for Wisteria Floribunda Agglutinin (WFA) to visualize PNN integrity.[6] Expectation: AAV-C6ST1 will show diffuse/reduced PNNs.

  • Functional Readout: Perform Microdialysis (see Protocol B) or Slice Electrophysiology (measure mIPSC frequency in Pyramidal neurons).

Protocol B: Quantification of Extracellular GABA via Microdialysis

Objective: Direct quantification of basal and evoked GABA levels in the presence/absence of intact GAGs.

Step-by-Step Methodology:

  • Probe Implantation: Implant a microdialysis guide cannula (CMA 7 or similar) targeting the region of interest (e.g., Prefrontal Cortex).

  • Recovery: Allow 5–7 days for BBB repair.

  • Perfusion:

    • Insert probe (1-2 mm membrane, 20 kDa cutoff).

    • Perfuse with aCSF at 1.0 µL/min.

    • Equilibration: 60 mins (discard dialysate).

  • Enzymatic Challenge (The "GAG Depletion" Test):

    • Baseline: Collect 3 samples (20 min intervals).

    • Treatment: Switch perfusate to aCSF containing Chondroitinase ABC (ChABC, 50 U/mL) for 60 mins. This actively digests CS-GAGs in situ.

    • Post-Treatment: Switch back to aCSF and collect samples for 120 mins.

  • Analytics (HPLC-ECD):

    • Derivatize samples with OPA/Sulfite.

    • Analyze using High-Performance Liquid Chromatography with Electrochemical Detection.

    • Hypothesis: Digestion of GAGs (ChABC) will result in a delayed decrease in basal GABA levels (due to loss of Donnan buffering) and a significant decrease in

      
      -evoked GABA release.
      
Visualization: Experimental Workflow

Microdialysis_Workflow cluster_Prep Preparation cluster_Exp Microdialysis Phase cluster_Analysis Analysis Implant Stereotaxic Cannulation Recovery 7 Day Recovery Implant->Recovery Baseline Baseline aCSF (1h) Recovery->Baseline Challenge ChABC Perfusion (GAG Digestion) Baseline->Challenge Start Digestion Washout Washout & Sampling (2h) Challenge->Washout HPLC HPLC-ECD Quantification Washout->HPLC Result Data: Reduced GABA Tone HPLC->Result

Caption: Workflow for assessing the acute impact of GAG removal on in vivo GABA levels via microdialysis.

Therapeutic Implications

Research indicates that Schizophrenia and Epilepsy are characterized by a loss of PNNs (GAGs) around PV+ interneurons, leading to hypo-GABAergic states.

Strategies to Increase GABA via GAGs:

  • PNN Stabilizers: Small molecules that inhibit endogenous metalloproteinases (MMP-9) which degrade GAGs.

  • Otx2 Mimetics: The RK-peptide (a synthetic analog of the Otx2 GAG-binding domain) can modulate plasticity.[2][7] While high doses compete with Otx2 (lowering GABA), optimized delivery of Otx2-enhancing factors could restore PV maturation.

  • Sulfotransferase Modulation: Upregulating Chst11 (C4ST) to promote 4-sulfation and stabilize PNNs, thereby "locking in" a high-GABA state.

References

  • Beurdeley, M., et al. (2012). Otx2 binding to perineuronal nets persistently regulates plasticity in the mature visual cortex. Journal of Neuroscience, 32(29), 9429-9437. Link

  • Miyata, S., & Kitagawa, H. (2016). Mechanisms for the control of perineuronal net formation by chondroitin sulfate sulfation. Frontiers in Cellular Neuroscience, 10, 1-7. Link

  • Hensch, T. K. (2005). Critical period plasticity in local cortical circuits.[2][3][8] Nature Reviews Neuroscience, 6(11), 877-888. Link

  • Glykys, J., et al. (2024). Displacement of extracellular chloride by sulfated glycosaminoglycans of the brain's extracellular matrix.[9] bioRxiv. Link

  • Cabungcal, J. H., et al. (2013). Perineuronal nets protect fast-spiking interneurons against oxidative stress.[10][11][12][13] Proceedings of the National Academy of Sciences, 110(22), 9130-9135. Link

  • Sorg, B. A., et al. (2016). Castles in clay: the complex role of perineuronal nets in brain plasticity and disease. Trends in Neurosciences, 39(6), 371-383. Link

Sources

Protocols & Analytical Methods

Method

gamma-Acetylenic GABA click chemistry reagent applications

This guide details the applications, mechanisms, and protocols for using -Acetylenic GABA (GAG) and related alkyne-functionalized GABA analogs as click chemistry reagents. While -Acetylenic GABA (4-amino-5-hexynoic acid)...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the applications, mechanisms, and protocols for using


-Acetylenic GABA (GAG)  and related alkyne-functionalized GABA analogs as click chemistry reagents.

While


-Acetylenic GABA (4-amino-5-hexynoic acid) is historically known as a suicide inhibitor of GABA Transaminase (GABA-T), its terminal alkyne moiety repurposes it as a powerful Chemical Probe  for bioorthogonal labeling. This allows for the visualization of GABA distribution, transporter activity, and enzymatic binding events in complex biological systems.

Application Note: -Acetylenic GABA (GAG) for Click Chemistry Profiling

Part 1: Strategic Overview & Mechanism

The Dual-Functionality of -Acetylenic GABA

-Acetylenic GABA (GAG) serves two distinct roles in neuropharmacology and chemoproteomics:
  • Pharmacological Inhibitor: It acts as a mechanism-based "suicide" inhibitor of GABA Transaminase (GABA-T) , the enzyme responsible for degrading GABA. The enzyme attempts to metabolize the GAG, causing the alkyne group to form a reactive intermediate (likely an allene or ketene) that covalently modifies the active site (typically a Lysine-PLP adduct).

  • Bioorthogonal Probe: The terminal alkyne group (

    
    ) is a "click handle." In contexts where the alkyne is not consumed by catalysis (e.g., binding to transporters, receptors, or non-catalytic sites), it can be reacted with Azide-tagged reporters (fluorophores or biotin) via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) .[1][2]
    
Key Applications
  • Metabolic Trafficking & Localization: Visualizing GABA uptake in neurons and glia via GABA Transporters (GATs) using fluorescence microscopy.

  • Activity-Based Protein Profiling (ABPP): Identifying off-target alkyne-binding proteins or mapping the "clickable" fraction of GABA-binding proteomes.

  • Competitive ABPP (Target Engagement): Using non-clickable GAG to block the binding of broad-spectrum probes, validating the specificity of novel GABA-T inhibitors.

Part 2: Mechanism of Action & Workflow

The following diagram illustrates the workflow for using GAG as a metabolic probe versus its inhibitory pathway.

GAG_Mechanism GAG gamma-Acetylenic GABA (Alkyne Probe) GAT GABA Transporters (GAT-1/2/3) GAG->GAT Uptake Intracellular Intracellular Accumulation GAT->Intracellular Transport GABAT GABA Transaminase (Mitochondria) Intracellular->GABAT Binding Click CuAAC Reaction (Azide-Fluorophore) Intracellular->Click Bioorthogonal Labeling Inhibition Covalent Adduct (Enzyme Inactivation) GABAT->Inhibition Catalytic Turnover Imaging Fluorescence Microscopy Click->Imaging Visualization Inhibition->Click Restricted (Warhead Consumed)

Figure 1: Dual pathways of GAG. The "Transport" pathway preserves the alkyne for click labeling, enabling visualization of uptake. The "Catalytic" pathway consumes the alkyne, inhibiting the enzyme.

Part 3: Experimental Protocols

Protocol A: Imaging GABA Uptake in Live Neurons

Objective: To visualize the subcellular distribution of GABA uptake sites (GAT activity) using GAG as a surrogate substrate.

Materials
  • Primary Neuronal Culture (e.g., Rat Hippocampal or Cortical).[3]

  • Probe:

    
    -Acetylenic GABA (GAG) Hydrochloride (dissolved in PBS).
    
  • Click Reagents:

    • Azide-Fluor 488 (or 594).

    • CuSO

      
       (100 mM stock).
      
    • THPTA Ligand (to protect proteins from oxidation).

    • Sodium Ascorbate (freshly prepared).

  • Fixative: 4% Paraformaldehyde (PFA).

Step-by-Step Methodology
  • Pulse Labeling:

    • Wash neurons 2x with warm HBSS (Hank's Balanced Salt Solution).

    • Incubate neurons with 100 µM GAG in HBSS for 30–60 minutes at 37°C.

    • Control: Pre-incubate a separate set of wells with 20 µM Nipecotic Acid (GAT inhibitor) for 15 min prior to GAG addition to validate specific uptake.

  • Fixation & Permeabilization:

    • Aspirate medium and wash 3x with ice-cold PBS (stops transport).

    • Fix with 4% PFA for 15 minutes at RT.

    • Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • Click Reaction (CuAAC):

    • Prepare the Click Cocktail (mix in order):

      • PBS (buffer to final volume)

      • Azide-Fluor (20 µM)

      • CuSO

        
         (1 mM)
        
      • THPTA (5 mM) — Premix Cu and THPTA before adding.

      • Sodium Ascorbate (10 mM) — Add last.

    • Add Click Cocktail to cells immediately.

    • Incubate for 1 hour at Room Temperature in the dark.

  • Washing & Imaging:

    • Wash cells 5x with PBS containing 1% Tween-20 (to remove background dye).

    • Stain nuclei with DAPI.

    • Image using Confocal Microscopy.[4]

Expected Results:

  • GAG Treated: Punctate fluorescence in neurites and soma, co-localizing with synaptic markers.

  • Nipecotic Acid Control: Significantly reduced fluorescence, confirming GAT-mediated uptake.

Protocol B: Competitive Activity-Based Profiling (Target Engagement)

Objective: To validate the binding of a novel drug to GABA-T by using GAG as a competitive inhibitor against a broad-spectrum metabolic probe.

Note: Since GAG is a suicide inhibitor, it will permanently occupy the active site. We use a broad-spectrum "Polarity Sensitive" probe (e.g., an Alkyne-PLP probe or generic serine hydrolase probe if applicable) to generate a signal, and GAG to block it.

Materials
  • Sample: Mouse Brain Proteome (soluble fraction) or Cell Lysate.

  • Competitor: ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    -Acetylenic GABA (GAG).
    
  • Probe: Alkyne-GABA-AT-Probe (or a generic metabolic probe like 10-propargyl-dec-5-ynoic acid if tracing fatty acid metabolism, but ideally a specific GABA-mimetic alkyne).

  • Detection: SDS-PAGE and Fluorescent Gel Scanning.

Step-by-Step Methodology
  • Lysate Preparation:

    • Dilute brain proteome to 1 mg/mL in PBS.

    • Aliquot into two sets: Vehicle and GAG-Treated .

  • Competition (Blockade):

    • Add GAG (100 µM) to the "Treated" samples.

    • Add DMSO/PBS to "Vehicle" samples.

    • Incubate for 45 minutes at 37°C. (Allows GAG to covalently modify GABA-T).

  • Probe Labeling:

    • Add the Alkyne-Reporter Probe (e.g., 5 µM) to both samples.

    • Incubate for 1 hour at 37°C.

  • Click Chemistry:

    • Add Click Reagents (Rhodamine-Azide, TCEP, TBTA, CuSO

      
      ) to all samples.
      
    • Incubate 1 hour at RT.

  • Analysis:

    • Quench reaction with 4x SDS-Loading Buffer.

    • Run on SDS-PAGE gel.

    • Scan gel for fluorescence.

Data Interpretation:

  • Identify the band corresponding to GABA-T (~50 kDa).

  • Vehicle Lane: Strong fluorescent band (Probe bound).

  • GAG Lane: Disappearance or reduction of the 50 kDa band.

Part 4: Technical Data Summary

Feature

-Acetylenic GABA (GAG)

-Vinyl GABA (Vigabatrin)
Structure 4-amino-5-hexynoic acid4-amino-5-hexenoic acid
Reactive Moiety Alkyne (

)
Alkene (

)
Click Chemistry Yes (CuAAC compatible)No (Requires photo-click or other)
GABA-T Inhibition Irreversible (Suicide)Irreversible (Suicide)
Primary Use Research Probe / InhibitorClinical Antiepileptic
Cell Permeability Moderate (GAT transport)Moderate (GAT transport)

Part 5: Troubleshooting & Scientific Integrity

Critical Mechanistic Note (The "Warhead Paradox")

Researchers must exercise caution when interpreting "Click" signals from enzyme-inhibitor adducts.

  • The Issue: The mechanism of GAG inhibition involves the abstraction of the

    
    -proton and rearrangement of the alkyne into a reactive allene/ketene intermediate to bind the PLP cofactor. This chemical transformation often destroys the alkyne functionality , rendering it unclickable.
    
  • The Solution: The fluorescence observed in Protocol A (Imaging) largely represents GAG that has been transported into the cell but has not yet reacted with the enzyme, or GAG bound to non-catalytic sites (transporters).

  • Recommendation: For pure protein profiling of the active enzyme, use GAG as a competitor (Protocol B) rather than the primary click probe, unless using a specific derivative (e.g., N-propargyl-GABA) where the alkyne is distal to the reaction center.

Self-Validating Controls
  • No-Catalyst Control: Run the click reaction without CuSO

    
    . If fluorescence persists, it is non-specific sticking of the dye.
    
  • Competition Control: Pre-incubate with high concentrations of GABA (1 mM). This should outcompete GAG uptake, reducing the signal in Protocol A.

Part 6: References

  • MedChemExpress (MCE). gamma-Acetylenic GABA hydrochloride Product Datasheet. (Identifies GAG as a Click Chemistry Reagent).[5]

  • Palfreyman, M. G., et al. (1978). "The effect of gamma-acetylenic GABA, an enzyme-activated irreversible inhibitor of GABA-transaminase, on dopamine pathways."[5] European Journal of Pharmacology.

  • Speers, A. E., & Cravatt, B. F. (2004). "Profiling enzyme activities in vivo using click chemistry methods." Chemistry & Biology. (Foundational text on ABPP and click chemistry workflows).[6]

  • Kuhlemann, A., et al. (2021). "Genetic Code Expansion and Click-Chemistry Labeling to Visualize GABA-A Receptors."[7] Frontiers in Synaptic Neuroscience. (Context for click-chemistry in GABAergic systems).

  • BroadPharm. Click Chemistry Protocols and Reagents. (General reference for CuAAC reaction conditions).

Sources

Application

Application Note: CuAAC-Mediated Labeling of Gamma-Acetylenic GABA (GAG) for Proteomic Profiling

Abstract This guide details the protocol for the bioorthogonal labeling of -acetylenic GABA (GAG), a mechanism-based inactivator of GABA transaminase (GABA-T). Unlike passive stains, GAG functions as an Activity-Based Pr...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the protocol for the bioorthogonal labeling of


-acetylenic GABA (GAG), a mechanism-based inactivator of GABA transaminase (GABA-T). Unlike passive stains, GAG functions as an Activity-Based Probe (ABP), covalently modifying the active site of GABA-T. Visualization is achieved via a Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction with an azide-functionalized reporter (fluorophore or biotin). This protocol utilizes a THPTA-based catalytic system to ensure high labeling efficiency while minimizing protein precipitation and copper-induced oxidation in complex biological lysates.

Part 1: Introduction & Mechanism

The Probe: Gamma-Acetylenic GABA

Gamma-acetylenic GABA (4-amino-5-hexynoic acid) is a structural analogue of the neurotransmitter GABA. It acts as a suicide substrate for GABA-T, the enzyme responsible for GABA degradation.

  • Recognition: GAG enters the GABA-T active site and forms a Schiff base with the Pyridoxal 5'-Phosphate (PLP) cofactor.

  • Activation: The enzyme attempts to process GAG, resulting in an allenic intermediate that is highly electrophilic.

  • Covalent Capture: An active site nucleophile (Lys-329) attacks the intermediate, forming a stable covalent adduct.

  • The Handle: The terminal alkyne group of GAG remains chemically inert during this process, serving as a bioorthogonal handle for downstream "click" labeling.

The Reaction: CuAAC

To visualize the GAG-labeled enzyme, we employ CuAAC. This reaction ligates the alkyne-tagged protein to an azide-tagged reporter (e.g., Azide-Cy5 or Azide-Biotin).

Critical Mechanistic Insight: Traditional click chemistry uses TBTA as a ligand. However, TBTA has poor water solubility and often causes protein precipitation in lysates. This protocol mandates THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) .[1] THPTA is fully water-soluble and effectively chelates Cu(I), protecting proteins from oxidative damage and preventing the catalyst from crashing out of solution.

Pathway Visualization

GAG_Mechanism GAG Gamma-Acetylenic GABA (Alkyne) Complex Enzyme-Inhibitor Covalent Adduct GAG->Complex 1. Suicide Inhibition (In Vivo/Vitro) GABAT GABA-T (Active Enzyme) GABAT->Complex Labeled Fluorescently Labeled Enzyme Complex->Labeled 2. CuAAC Click (THPTA/CuSO4) Azide Azide-Fluorophore (Reporter) Azide->Labeled

Figure 1: Mechanism of Action. GAG covalently modifies the GABA-T active site. The latent alkyne is subsequently reacted with an azide reporter via CuAAC.[2]

Part 2: Experimental Design & Reagents

Reagent Selection Strategy (E-E-A-T)
ReagentRecommended SpecificationWhy? (Causality)
Ligand THPTA (100 mM in H₂O)Crucial. Prevents protein precipitation common with TBTA. Protects Cu(I) from rapid oxidation, allowing lower copper loads.
Copper Source CuSO₄[1][2][3][4][5][6][7][8] · 5H₂O (50 mM in H₂O)Stable Cu(II) precursor. Reduced in situ to active Cu(I).[1][5]
Reductant Sodium Ascorbate (100 mM)Must be fresh. Reduces Cu(II) to Cu(I). Oxidized ascorbate turns yellow/brown; discard if not clear.
Reporter Azide-Fluorophore (e.g., Cy5-N3)Use Cyanine or Rhodamine dyes. Avoid FITC/Fluorescein as they are easily quenched by copper.
Lysis Buffer PBS + 1% NP-40 (or Triton X-100)NO EDTA/EGTA. Chelators strip the copper catalyst, halting the reaction.
Controls for Validation

To ensure the band visualized is actually GABA-T and not non-specific background:

  • No-Probe Control: Cells treated with DMSO only (no GAG).

  • Competition Control: Pre-treat cells with Vigabatrin (gamma-vinyl GABA) or excess GABA (1 mM) for 1 hour before adding GAG. Vigabatrin competes for the same active site but lacks the alkyne, preventing GAG binding and erasing the signal.

Part 3: Detailed Protocol

Phase 1: Proteome Labeling (Pulse Step)

This step covalently attaches the GAG probe to the enzyme within living cells or crude lysates.

  • Cell Culture: Grow neurons or relevant cell lines (e.g., HEK293T overexpressing GABA-T) to 80-90% confluence.

  • Pulse: Replace media with fresh media containing 50–100 µM GAG .

    • Note: If using tissue homogenates, incubate 1 mg/mL proteome with 50 µM GAG for 1 hour at 37°C.

  • Incubation: Incubate for 1–4 hours at 37°C. (Suicide inhibitors require time to accumulate adducts).

  • Harvest: Wash cells 2x with cold PBS to remove unbound probe.

  • Lysis: Scrape cells into Lysis Buffer (PBS, 1% NP-40, Protease Inhibitors).

    • WARNING: Ensure Protease Inhibitor cocktail is EDTA-FREE .

  • Clarification: Centrifuge at 16,000 x g for 10 mins at 4°C. Collect supernatant.

  • Quantification: Normalize protein concentration to 1–2 mg/mL (BCA Assay).

Phase 2: The CuAAC Reaction (Click Step)

This step ligates the fluorophore to the GAG-GABA-T complex.

Workflow Diagram:

Protocol_Workflow cluster_prep Preparation cluster_rxn Reaction cluster_analysis Analysis Step1 Lysate Preparation (1-2 mg/mL, No EDTA) Step3 Add Click Mix to Lysate Step1->Step3 Step2 Prepare Click Master Mix (CuSO4 + THPTA) Step2->Step3 Step4 Add Azide-Reporter (Final: 20-50 µM) Step3->Step4 Step5 Add Sodium Ascorbate (Start Reaction) Step4->Step5 Step6 Incubate 1h @ RT (Dark) Step5->Step6 Step7 Precipitate (MeOH/CHCl3) OR Direct Load Step6->Step7 Step8 SDS-PAGE & Fluorescence Scanning Step7->Step8

Figure 2: Step-by-step workflow for CuAAC labeling of lysates.

Step-by-Step Procedure:

  • Aliquot Lysate: Transfer 50 µL of lysate (1 mg/mL, 50 µg total protein) into 1.5 mL tubes.

  • Prepare "Click Cocktail" (Premix):

    • It is critical to premix Copper and Ligand to form the catalytic complex before adding to the protein. This protects the protein from free copper.

    • Mix in order:

      • Water (to volume)[4][5][7]

      • CuSO₄ (Final conc in reaction: 1 mM)

      • THPTA (Final conc in reaction: 100 µM - Note: Maintain 1:5 Cu:Ligand ratio minimum, or 1:10 for safety)

    • Correction: A robust standard is 1 mM CuSO₄ : 100 µM THPTA is incorrect. The ligand must be in excess.

    • Correct Stoichiometry: 1 mM CuSO₄ : 2 mM THPTA (1:2 ratio) or 100 µM CuSO₄ : 500 µM THPTA (1:5 ratio).

    • Recommended for this protocol:100 µM CuSO₄ and 500 µM THPTA .

  • Add Reagents to Lysate (Order Matters):

    • Add Azide-Tag (e.g., Azide-Cy5). Final conc: 20 µM . Vortex.

    • Add CuSO₄/THPTA Premix . Final conc: 100 µM Cu / 500 µM THPTA . Vortex.

    • Add Sodium Ascorbate . Final conc: 5 mM . Vortex immediately.

  • Incubate: Rotate end-over-end for 1 hour at Room Temperature in the dark.

  • Quench:

    • Option A (Direct Load): Add 4x SDS-PAGE Loading Buffer (with high BME/DTT). Boil 5 min.

    • Option B (Precipitation - Recommended): Perform Methanol/Chloroform precipitation to remove excess free fluorophore, which can cause smeary gels. Resuspend pellet in Loading Buffer.

Phase 3: Analysis
  • Electrophoresis: Run samples on a 10% or 4-12% Bis-Tris SDS-PAGE gel.

  • Imaging: Scan the gel on a fluorescence scanner (e.g., Typhoon or ChemiDoc) using appropriate excitation/emission for your azide dye.

  • Staining: After fluorescence scanning, stain with Coomassie Blue or Silver Stain to verify equal protein loading.

Part 4: Troubleshooting & Optimization

ObservationProbable CauseSolution
Protein Precipitation Copper toxicity or low ligand ratio.Switch from TBTA to THPTA . Increase Ligand:Cu ratio to 5:1.
No Signal Oxidation of Ascorbate.Make fresh Sodium Ascorbate solution. It must be clear, not yellow.
No Signal EDTA in lysis buffer.Ensure lysis buffer is EDTA-free. If unavoidable, dialyze lysate or increase Cu concentration.
High Background Non-specific dye binding.Perform MeOH/Chloroform precipitation after the reaction to wash away unreacted dye.
Signal in "No Probe" Endogenous biotin (if using Strep).Use a fluorophore-azide instead of biotin-azide.

References

  • Mechanism of GAG: Storici, P., et al. (2004).[9] "Structures of gamma-aminobutyric acid (GABA) aminotransferase... complexed with gamma-ethynyl-GABA."[9][10][11] Journal of Biological Chemistry. Link

  • CuAAC Protocol Optimization: Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). "Analysis and optimization of copper-catalyzed azide-alkyne cycloaddition for bioconjugation." Angewandte Chemie International Edition. Link

  • ABPP Methodology: Speers, A. E., & Cravatt, B. F. (2004). "Profiling enzyme activities in vivo using click chemistry methods." Chemistry & Biology. Link

  • THPTA Ligand Utility: Presolski, S. I., Hong, V., & Finn, M. G. (2011). "Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation." Current Protocols in Chemical Biology. Link

  • Lysate Labeling Protocol: BroadPharm. "Protocol for Azide-Alkyne Click Chemistry - Cell Lysate Labeling." Link

Sources

Technical Notes & Optimization

Troubleshooting

optimal pH for gamma-Acetylenic GABA stability in solution

Topic: Optimal pH for Stability & Handling in Solution Document ID: TS-GAG-004 | Version: 2.1 | Status: Active[1] Executive Summary For the preservation of gamma-Acetylenic GABA (4-amino-5-hexynoic acid) in aqueous solut...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimal pH for Stability & Handling in Solution

Document ID: TS-GAG-004 | Version: 2.1 | Status: Active[1]

Executive Summary

For the preservation of gamma-Acetylenic GABA (4-amino-5-hexynoic acid) in aqueous solution, the optimal pH range is 6.0 to 7.4 .[1]

While GAG is structurally related to the drug Vigabatrin (gamma-Vinyl GABA), the presence of the acetylenic (alkyne) group requires specific handling to prevent cyclization and oxidation. Solutions should be prepared in buffered media (PBS or HEPES) and stored at -20°C or lower .[1] Avoid acidic conditions (pH < 4.0), which catalyze intramolecular lactamization, rendering the compound inactive.[1]

Module 1: The Chemical Stability Profile

To troubleshoot stability, one must understand the degradation mechanisms.[1] GAG is a zwitterionic amino acid analog.[1] Its stability is governed by two primary factors: ionization state and cyclization potential.[1]

1.1 The Zwitterionic Sweet Spot

Like GABA, GAG possesses a carboxylic acid group and a primary amine.[1]

  • Carboxyl pKa (~4.0): Below pH 4.0, the molecule is protonated (Cationic).

  • Amine pKa (~9.7): Above pH 10.0, the molecule is deprotonated (Anionic).

  • Isoelectric Point (pI): Between pH 4.0 and 9.7, GAG exists primarily as a zwitterion (net neutral charge). This is the state of maximum stability for the crystal lattice and solution behavior.

1.2 The Degradation Risk: Acid-Catalyzed Lactamization

The most critical threat to GAG stability is intramolecular cyclization .[1]

  • Mechanism: In acidic environments (pH < 5.[1]0) or under thermal stress, the nucleophilic amine attacks the carbonyl carbon of the carboxylic acid.

  • Result: Formation of a 5-membered lactam ring (a pyrrolidone derivative).[1]

  • Consequence: Loss of biological activity (inability to bind GABA-Transaminase).[1][2][3]

  • Prevention: Maintain pH > 6.0 and keep solutions cold.

ParameterOptimal RangeCritical Limit (Avoid)Reason
pH 6.0 – 7.4 < 4.0 or > 9.0Prevents lactamization (acid) and oxidation (base).[1]
Temperature -20°C to -80°C > 4°C (Long term)Heat accelerates cyclization and alkyne hydration.[1]
Solvent Water / PBS Unbuffered WaterPure water absorbs CO2, lowering pH over time.[1]
Module 2: Troubleshooting Guide (Q&A)

Q1: I dissolved GAG in pure water, and the pH drifted to 5.0. Is it still stable?

Diagnosis: Pure water absorbs atmospheric CO2, forming carbonic acid, which lowers the pH. [1] Solution: If the solution was kept cold and used within 24 hours, it is likely still viable.[1] However, for storage, you must use a buffer (e.g., 10 mM PBS or HEPES) to lock the pH at 7.0–7.4. Action: Check for precipitation.[1] If clear, adjust pH immediately with dilute NaOH or dilute into buffer.[1]

Q2: My stock solution turned slightly yellow after a month at 4°C. Can I use it?

Diagnosis: Color change indicates oxidation or polymerization of the alkyne group (acetylenic moiety). Verdict: Discard immediately. The alkyne group is reactive.[1] Yellowing suggests the formation of degradation byproducts that could be toxic to cells or interfere with enzyme assays. Corrective Action: Always store stock solutions at -20°C or -80°C.

Q3: Can I autoclave GAG solutions for sterility?

Diagnosis: High heat (121°C) combined with pressure. Verdict: ABSOLUTELY NOT. The thermal energy will drive the lactamization reaction rapidly, destroying the compound. Corrective Action: Sterilize via 0.22 µm filtration (PES or PVDF membranes) after dissolution.[1]

Q4: I see a precipitate upon thawing my -20°C stock.

Diagnosis: GAG has lower solubility than GABA.[1] Freezing can cause local concentration spikes that induce crystallization. Solution: Vortex gently at room temperature for 5–10 minutes. If it does not redissolve, the pH may have shifted during freezing (buffer crash). Prevention: Do not exceed 50 mM concentration for frozen stocks.

Module 3: Standard Operating Procedure (SOP)

Protocol: Preparation of Stable GAG Stock Solution (10 mM)

Reagents:

  • gamma-Acetylenic GABA solid (Store at -20°C).[1]

  • Phosphate Buffered Saline (PBS), pH 7.4 (degassed).[1]

  • 0.22 µm Syringe Filter (PES).[1]

Workflow:

  • Equilibration: Allow the vial of solid GAG to warm to room temperature before opening (prevents condensation).

  • Weighing: Weigh the required amount rapidly (hygroscopic risk is low, but speed minimizes oxidation).[1]

  • Dissolution: Add PBS (pH 7.4) to achieve a concentration of 10 mM .

    • Note: Do not use unbuffered water for long-term storage.[1]

  • Verification: Vortex until completely dissolved. The solution should be colorless.

  • Filtration: Pass through a 0.22 µm filter into a sterile cryovial.

  • Aliquot & Store: Divide into single-use aliquots (e.g., 100 µL). Flash freeze in liquid nitrogen (optional) and store at -80°C .

Module 4: Visualization & Logic Flow

The following diagram illustrates the decision logic for handling GAG, emphasizing the critical control points (pH and Temperature) to prevent degradation.

GAG_Handling Start Solid gamma-Acetylenic GABA Dissolve Dissolve in Solvent Start->Dissolve CheckpH Check pH Dissolve->CheckpH Acidic pH < 5.0 (Acidic) CheckpH->Acidic Unbuffered Water Neutral pH 6.0 - 7.4 (Optimal) CheckpH->Neutral PBS/HEPES Basic pH > 9.0 (Basic) CheckpH->Basic High pH Buffer Lactam RISK: Lactamization (Cyclization) Acidic->Lactam Stable Stable Zwitterion Neutral->Stable Oxidation RISK: Amine Oxidation Basic->Oxidation Filter Sterile Filter (0.22 µm) Stable->Filter Store Store at -20°C / -80°C Filter->Store Heat Heat / Autoclave Filter->Heat User Error Destroyed Compound Degraded Heat->Destroyed

Caption: Workflow for GAG preparation showing critical pH control points. Green paths indicate optimal stability; red paths indicate degradation risks.

References
  • PubChem. (n.d.).[1] Vigabatrin (gamma-Vinyl GABA) Compound Summary. National Center for Biotechnology Information.[1] Retrieved from [Link]

    • Context: Provides pKa values (4.0 and 9.[1][4][5]7) and structural data for the closest FDA-approved analog, validating the zwitterionic nature of gamma-substituted GABAs.

    • Context: Authoritative source for specific storage conditions (-20°C/-80°C) and solubility data for the acetylenic variant.[1][6]

  • Context: Confirms chemical identity (4-amino-5-hexynoic acid) and handling precautions.
  • United States Pharmacopeia (USP). (2009).[1] Vigabatrin Monograph. FDA Access Data. Retrieved from [Link]

    • Context: Validates the pH stability profile of gamma-substituted amino acids in aqueous solution (pH 6.9 for 1% solution).

Sources

Optimization

gamma-Acetylenic GABA sonication methods for dissolution

Technical Support Center: Gamma-Acetylenic GABA (GAG) Dissolution Protocols Executive Summary & Compound Profile Gamma-Acetylenic GABA (GAG), also known as 4-amino-hex-5-ynoic acid, is a catalytic irreversible inhibitor...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Gamma-Acetylenic GABA (GAG) Dissolution Protocols

Executive Summary & Compound Profile

Gamma-Acetylenic GABA (GAG), also known as 4-amino-hex-5-ynoic acid, is a catalytic irreversible inhibitor of GABA transaminase (GABA-T).[1][2] As a zwitterionic amino acid analog containing a reactive alkyne moiety, it presents specific dissolution challenges. While water-soluble, its high crystal lattice energy often requires mechanical energy (sonication) to achieve high-concentration stock solutions, particularly in organic solvents like DMSO used for hydrophobic stock preservation.

Critical Warning: GAG contains a terminal alkyne. While relatively stable, excessive thermal energy from uncontrolled sonication can induce degradation or polymerization. The protocols below prioritize thermal management .

Solubility Profile
SolventMax SolubilitySonication Required?StabilityApplication
Water / PBS (pH 7.2) ~50 mg/mLMild (Bath)< 24 HoursAcute in vitro / in vivo
DMSO ~200 mg/mLYes (High Energy) 6 Months (-80°C)Stock Storage / High-Throughput Screening
Ethanol < 1 mg/mLNot RecommendedPoorN/A
0.9% Saline ~10-20 mg/mLMild< 24 HoursIn vivo Injection (i.p.)

Core Protocol: Preparation of High-Concentration Stock (DMSO)

This workflow is designed for preparing a 200 mg/mL stock solution in DMSO. This concentration almost invariably requires ultrasonic energy to break the crystal lattice.

The "Cold-Pulse" Sonication Workflow

GAG_Dissolution Start Weigh GAG Solid Solvent Add DMSO (Anhydrous) Start->Solvent PreMix Vortex (30s) Solvent->PreMix Sonicate Bath Sonication (Ice Bath Required) PreMix->Sonicate Suspension Check Visual Inspection Sonicate->Check Check->Sonicate Cloudy/Particulates Filter Syringe Filter (0.22 µm PTFE) Check->Filter Clear Solution Storage Aliquot & Freeze (-80°C) Filter->Storage

Figure 1: The "Cold-Pulse" workflow ensures dissolution without thermal degradation of the alkyne group.

Step-by-Step Methodology
  • Environment: Work in a fume hood. GAG is a potent bioactive; aerosolization during sonication must be contained.

  • Vessel Selection: Use a glass scintillation vial. Do not use polystyrene (DMSO dissolves it).

  • Pre-Solubilization: Add anhydrous DMSO to the powder. Vortex vigorously for 30 seconds. The solution will likely appear cloudy or have visible sedimentation.

  • Thermal Protection: Fill the sonicator bath with water and ice . The bath temperature must remain < 20°C.

  • Sonication Cycles:

    • Place the vial in the center of the bath (node of maximum energy).

    • Sonicate: 60 seconds.

    • Rest: 30 seconds (swirl gently).

    • Repeat 3-5 times until optically clear.

  • Filtration: Pass the solution through a 0.22 µm PTFE or Nylon filter . This removes nanoscopic undissolved crystals that can act as nucleation sites for precipitation later.

Troubleshooting Guide (FAQ)

Q1: My solution is clear after sonication, but precipitates immediately upon cooling. Why?

  • Diagnosis: Supersaturation. You likely heated the DMSO via sonication (cavitation generates localized heat), increasing solubility temporarily. When it cooled, the GAG crashed out.

  • Fix:

    • Limit the concentration to 100 mg/mL if 200 mg/mL is unstable in your specific lab conditions (humidity affects DMSO).

    • Re-sonicate in short bursts.

    • Keep the stock at room temperature (RT) if using within the week; DMSO freezes at 19°C, and freeze-thaw cycles promote crystal growth.

Q2: The solution turned yellow during sonication.

  • Diagnosis: Oxidation or Polymerization.[3] The alkyne group may have reacted due to excessive heat or contaminants.

  • Fix:

    • Discard the solution; the biological activity is compromised.

    • For the next batch, purge the DMSO with Nitrogen or Argon gas before adding it to the GAG powder.

    • Strictly adhere to the ice-bath rule.

Q3: Can I use a probe sonicator (direct contact) instead of a bath?

  • Recommendation: No.

  • Reasoning: Probe sonicators deliver extremely high energy density that can shear the molecule or cause rapid local heating >100°C, degrading the alkyne. If you must use a probe, use a pulsed setting (1s ON / 5s OFF) at 20% amplitude with the sample immersed in crushed ice.

Advanced Logic: Troubleshooting Dissolution Issues

Use this logic tree to diagnose persistent solubility failures.

GAG_Troubleshooting Problem Dissolution Failure Solvent Check Solvent Problem->Solvent Water Aqueous (PBS/Water) Solvent->Water Buffer Organic Organic (DMSO) Solvent->Organic Stock pH_Check Check pH (Isoelectric Point ~6-7) Water->pH_Check Water_Content Check Water Content (Hygroscopic DMSO?) Organic->Water_Content Heat_Check Did it heat up? Organic->Heat_Check Adjust_pH Adjust pH to <5 or >8 (Zwitterion effect) pH_Check->Adjust_pH Cloudy Fresh_DMSO Use Fresh Anhydrous DMSO Water_Content->Fresh_DMSO Old Solvent Degradation Yellowing/Degradation DISCARD Heat_Check->Degradation Yes (>40°C)

Figure 2: Diagnostic logic for resolving precipitation or discoloration events.

In Vivo Application Notes

When moving from DMSO stock to animal studies (e.g., i.p. injection in rats), you must dilute the DMSO to < 10% (v/v) to avoid solvent toxicity.

  • Dilution Shock: Adding PBS directly to high-concentration DMSO stock can cause GAG to precipitate due to the "antisolvent effect."

  • Correct Method:

    • Place the required volume of PBS in a vortexing tube.

    • Slowly drop the GAG/DMSO stock into the vortexing PBS.

    • If precipitation occurs, warm gently to 37°C. If it remains cloudy, the concentration is too high for the aqueous phase; dilute further.

References

  • Jung, M. J., & Metcalf, B. W. (1975). Catalytic inhibition of gamma-aminobutyric acid-alpha-ketoglutarate transaminase of bacterial origin by 4-aminohex-5-ynoic acid. Biochemical and Biophysical Research Communications.

  • MedChemExpress. (2023). gamma-Acetylenic GABA (GAG) Product Datasheet & Solubility Guidelines.

  • Tocris Bioscience. (2023). Technical Data: gamma-Acetylenic GABA.[1][2][4][5][6]

  • Lippert, B., et al. (1977). 4-Aminobutyrate:2-oxoglutarate transaminase. Inhibition by the acetylenic analogue of GABA.[2][4] European Journal of Biochemistry.

Sources

Troubleshooting

storage conditions for 4-amino-5-hexynoic acid powder vs liquid

Topic: Storage & Handling of 4-Amino-5-Hexynoic Acid (Powder vs. Liquid) Core Technical Overview Compound Identity: 4-Amino-5-hexynoic acid (also known as Vigabatrin or -Vinyl-GABA ) is a structural analog of -aminobutyr...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Storage & Handling of 4-Amino-5-Hexynoic Acid (Powder vs. Liquid)

Core Technical Overview

Compound Identity: 4-Amino-5-hexynoic acid (also known as Vigabatrin or


-Vinyl-GABA ) is a structural analog of 

-aminobutyric acid (GABA).[1] Mechanism: It functions as an irreversible, suicide inhibitor of GABA transaminase (GABA-T), increasing cerebral GABA levels.[1] Critical Stability Factor: While the solid powder is relatively stable, the compound possesses a vinyl group and a free amine, making it susceptible to oxidation and hydrolysis in solution. Strict adherence to pH and temperature controls is required to prevent the formation of degradation products (e.g., Vigabatrin Related Compound A).

Quick Reference: Storage Specifications

ParameterPowder (Solid State) Liquid (Stock Solution)
Primary Storage -20°C (Long-term) +4°C (Short-term < 1 month)-80°C (Recommended) -20°C (Acceptable < 1 month)
Container Type Tightly sealed, amber glass vial.[1]Hydrophobic materials (PP/PE) or silanized glass.[1]
Protection Desiccate (Hygroscopic risk).[1] Protect from light.[1][2]Aliquot to avoid freeze-thaw cycles. Protect from light.[1][2]
Shelf Life 2–3 Years (if desiccated & frozen).[1]6 Months (-80°C); <24 Hours (+4°C).[1]
Solvent Compatibility N/AWater: Soluble (~50 mg/mL) DMSO: Soluble (>10 mg/mL) Ethanol: Poor solubility

Standard Operating Procedures (SOPs)

SOP 1: Preparation of Stock Solutions

Objective: Create a stable stock solution for in vitro/in vivo use without inducing degradation.[1]

  • Solvent Selection:

    • For Cell Culture (In Vitro): Use sterile water or PBS (pH 7.2–7.4).[1] If high concentrations are needed, use DMSO, but ensure final culture concentration of DMSO is <0.1%.

    • For Animal Studies (In Vivo): Saline (0.9% NaCl) is preferred.[1]

  • Dissolution:

    • Weigh the required amount of 4-amino-5-hexynoic acid powder.[1]

    • Add solvent slowly while vortexing.[1]

    • Note: The compound is freely soluble in water.[1][3][4][5] If using DMSO, slight warming (37°C water bath for <5 mins) may speed up dissolution.

  • Sterilization:

    • Do NOT Autoclave. Heat can degrade the vinyl moiety.[1]

    • Use Syringe Filtration (0.22 µm PES or PVDF membrane).[1]

  • Aliquot & Storage:

    • Divide into single-use aliquots (e.g., 50 µL – 500 µL) in amber microcentrifuge tubes.

    • Snap-freeze in liquid nitrogen (optional but recommended) and store at -80°C.

SOP 2: Handling Powder for Long-Term Storage
  • Upon receipt, inspect the vial for clumping (sign of moisture ingress).

  • Place the original vial inside a secondary container (e.g., a larger jar) containing active desiccant (silica gel).

  • Seal with Parafilm to prevent gas exchange.[1]

  • Store at -20°C.

  • Equilibration Rule: Before opening the vial, allow it to warm to room temperature for 30 minutes inside the desiccator. Opening a cold vial introduces condensation, ruining the remaining powder.

Troubleshooting Guide & FAQs

Category A: Physical Appearance & Solubility[1][3][6]

Q1: My powder has formed hard clumps. Is it still usable?

  • Diagnosis: This indicates moisture absorption (hygroscopicity).[1]

  • Risk: Hydrolysis may have initiated, leading to a lower effective concentration and potential impurities.[1]

  • Action: For critical quantitative experiments (e.g.,

    
     determination), discard  and purchase fresh stock. For qualitative range-finding, you may attempt to dissolve, but verify concentration via HPLC if possible.[1]
    

Q2: I see a precipitate after thawing my stock solution from -20°C.

  • Cause: "Salting out" or saturation at low temperatures.[1]

  • Solution:

    • Vortex vigorously for 30 seconds.

    • Warm the tube in a 37°C water bath for 2–3 minutes.

    • If precipitate remains, the compound has likely degraded or crystallized irreversibly.[1] Discard.

Category B: Chemical Stability[1][7][8]

Q3: Can I store the aqueous solution at 4°C for a week?

  • Answer: No.

  • Reasoning: While clinical formulations (sachets) may claim 24-48h stability, research-grade solutions lack preservatives.[1] At 4°C, aqueous solutions are prone to:

    • Microbial growth (amino acids are carbon/nitrogen sources).[1]

    • Slow hydrolysis of the vinyl group.[1]

  • Protocol: Discard aqueous solutions after 24 hours at 4°C.

Q4: My solution turned from clear to slight yellow. What happened?

  • Diagnosis: Oxidation.[1][6]

  • Cause: Exposure to light or oxygen over time.[1]

  • Action: Do not use. Oxidation products can be cytotoxic and will confound assay results (off-target effects).[1]

Category C: Experimental Application

Q5: How do I calculate the correct dose for in vivo mice studies?

  • Guidance: Vigabatrin is dose-dependent.[1][3]

    • Typical range: 25–100 mg/kg (i.p. or oral).[1]

    • Calculation: For a 25g mouse at 50 mg/kg:

      
      [1]
      
    • If stock is 10 mg/mL, inject:

      
      
      

Visual Workflows

Figure 1: Storage Decision Tree

Caption: Logical decision pathway for storing 4-amino-5-hexynoic acid based on physical state and usage frequency.

StorageLogic Start Received 4-Amino-5-Hexynoic Acid FormCheck Is it Powder or Liquid? Start->FormCheck Powder Powder Form FormCheck->Powder Liquid Liquid / Stock Prep FormCheck->Liquid UsageP Immediate Use? Powder->UsageP StoreP_Long Store -20°C + Desiccant (Amber Vial) UsageP->StoreP_Long No (Storage) StoreP_Short Weigh & Dissolve (See Liquid Branch) UsageP->StoreP_Short Yes Solvent Solvent Selection Liquid->Solvent Water Water/PBS (Susceptible to microbes) Solvent->Water DMSO DMSO (Better freeze stability) Solvent->DMSO Aliquot Sterile Filter & Aliquot Water->Aliquot DMSO->Aliquot StoreL_Frozen Store -80°C (Avoid Freeze-Thaw) Aliquot->StoreL_Frozen Long Term StoreL_Fridge Store 4°C (Max 24 Hours) Aliquot->StoreL_Fridge Immediate Use

[1]

Figure 2: Stock Preparation & Handling Workflow

Caption: Step-by-step protocol for preparing sterile, stable stock solutions for experimental use.

PrepWorkflow Step1 1. Equilibrate Powder to RT Step2 2. Weigh & Dissolve Step1->Step2 Prevents Condensation Step3 3. Filter Sterilize (0.22 µm) Step2->Step3 Removes Particulates Step4 4. Aliquot (Single Use) Step3->Step4 Maintains Sterility Step5 5. Snap Freeze (-80°C) Step4->Step5 Preserves Stability

[1][3][9][10]

References

  • U.S. Food and Drug Administration (FDA). Sabril (Vigabatrin) Prescribing Information. Retrieved from [Link]

  • PubChem. 4-Amino-5-hexynoic acid Compound Summary. National Library of Medicine.[1][4] Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of Vigabatrin and Valproate on Brain Amino Acid Levels: A Technical Guide for Researchers

This guide provides an in-depth, objective comparison of the effects of two prominent anti-epileptic drugs, vigabatrin (a gamma-vinyl GABA, or GAG derivative) and valproate, on the intricate balance of amino acid neurotr...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, objective comparison of the effects of two prominent anti-epileptic drugs, vigabatrin (a gamma-vinyl GABA, or GAG derivative) and valproate, on the intricate balance of amino acid neurotransmitters in the brain. Designed for researchers, scientists, and professionals in drug development, this document synthesizes experimental data to elucidate the distinct and overlapping neurochemical profiles of these two critical therapeutic agents.

Introduction: The Excitatory-Inhibitory Axis and its Pharmacological Modulation

The seamless functioning of the central nervous system (CNS) is predicated on a delicate equilibrium between excitatory and inhibitory neurotransmission. Glutamate, the primary excitatory amino acid, and gamma-aminobutyric acid (GABA), the principal inhibitory neurotransmitter, are the key players in this dynamic.[1][2] The synthesis, release, and metabolism of these amino acids are tightly regulated through the glutamate-GABA-glutamine cycle, a metabolic partnership between neurons and glial cells.[3][4] Dysregulation of this cycle is implicated in the pathophysiology of numerous neurological disorders, most notably epilepsy, which is characterized by excessive neuronal excitation.[5]

Antiepileptic drugs (AEDs) often target this system to restore balance. This guide focuses on two such agents, vigabatrin and valproate, which, despite both enhancing GABAergic inhibition, do so through distinct mechanisms, leading to differential effects on the broader brain amino acid profile. Understanding these nuances is paramount for the rational design of novel therapeutics and for optimizing existing treatment strategies.

Mechanisms of Action: A Tale of Two GABA-Enhancing Strategies

Vigabatrin: The Irreversible Inhibitor of GABA-Transaminase

Vigabatrin (γ-vinyl-GABA) is a rationally designed, enzyme-activated irreversible inhibitor of GABA-transaminase (GABA-T).[6] GABA-T is the primary enzyme responsible for the catabolism of GABA.[7][8] By forming a covalent bond with GABA-T, vigabatrin effectively removes the enzyme from the metabolic pathway, leading to a sustained increase in GABA concentrations in the brain.[6] This elevation of GABA enhances inhibitory neurotransmission, thereby raising the seizure threshold.[7]

GAG_Mechanism

Valproate: The Multi-Modal Modulator

Valproate (valproic acid, VPA) exhibits a broader and more complex mechanism of action compared to vigabatrin.[9][10] While it is also an inhibitor of GABA-T, its inhibitory effect is weaker and reversible.[10] In addition to this, valproate's anticonvulsant properties are attributed to a combination of other actions, including:

  • Inhibition of voltage-gated sodium channels , which limits repetitive neuronal firing.

  • Blockade of T-type calcium channels , contributing to its efficacy in absence seizures.

  • Potential effects on GABA synthesis and release .[9]

  • Modulation of glutamate/NMDA receptor function .[9]

  • Down-regulation of GABA transporters (GAT-1 and GAT-3) , which would increase synaptic GABA concentrations.

This multifaceted mechanism of action likely underlies valproate's broad spectrum of activity against various seizure types.

VPA_Mechanism

Comparative Effects on Brain Amino Acid Profiles: Experimental Evidence

Direct head-to-head and individual studies in both animal models and human subjects have revealed distinct neurochemical signatures for vigabatrin and valproate. The following tables summarize the quantitative changes in key brain amino acids as reported in the literature.

Quantitative Comparison of Vigabatrin and Valproate Effects
Amino AcidVigabatrin EffectValproate EffectKey Findings and Citations
GABA Marked Increase Moderate/Variable Increase Vigabatrin consistently produces a robust, two- to three-fold increase in brain and CSF GABA levels.[2][3][11] Valproate's effect on GABA is less pronounced and can be region-dependent.[12][13]
Glutamate Decrease/No Change Decrease/Variable Vigabatrin has been shown to decrease glutamate levels in some brain regions, potentially as a secondary consequence of increased GABA.[8][14] Valproate has also been reported to decrease brain glutamate concentrations.[10] However, other studies report no significant change for either drug.[3][12]
Glutamine Decrease/No Change Increase/No Change Studies have reported decreased glutamine with vigabatrin treatment, while valproate has been associated with increased brain glutamine levels, which may be linked to mild hyperammonemia.[13][14][15] Other studies show no significant changes.[3][12]
Aspartate Decrease Decrease Both vigabatrin and valproate have been shown to significantly decrease brain aspartate levels.[8][10][13]
Glycine Increase/No Change No significant change An increase in CSF glycine has been observed with vigabatrin treatment, suggesting an effect on glycinergic neurotransmission.[3] Valproate does not appear to significantly alter glycine levels.[12][16]
Taurine No Change Decrease/No Change Vigabatrin generally does not affect taurine levels.[3] Valproate has been shown to decrease taurine in some studies.[10]
Alanine Decrease Decrease Both drugs have been reported to decrease brain alanine concentrations.[10][17]

Note: The magnitude of effects can vary depending on the dose, duration of treatment, brain region analyzed, and the experimental model used.

Experimental Methodologies: A Guide to Measuring Neurochemical Changes

The data presented in this guide are derived from rigorous experimental protocols designed to accurately quantify amino acid concentrations in the brain. Understanding these methodologies is crucial for interpreting the results and for designing future studies.

In Vivo Microdialysis

Rationale: In vivo microdialysis is a powerful technique for sampling the extracellular fluid of specific brain regions in awake, freely moving animals.[13][18] This allows for the real-time monitoring of neurotransmitter release and metabolism in response to pharmacological intervention, providing a dynamic picture of a drug's effect on synaptic communication.[1][19][20]

Step-by-Step Protocol (Rat Model):

  • Probe Implantation:

    • Anesthetize the rat and place it in a stereotaxic frame.

    • Implant a guide cannula stereotaxically into the brain region of interest (e.g., hippocampus, striatum).[21]

    • Secure the cannula to the skull with dental cement.

    • Allow the animal to recover from surgery for at least 24 hours.[21]

  • Microdialysis Experiment:

    • Gently restrain the awake animal and insert the microdialysis probe through the guide cannula.[22]

    • Connect the probe's inlet and outlet tubing to a microinfusion pump and a fraction collector, respectively.[22]

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate (e.g., 1-2 µL/min).[21]

    • Allow for a stabilization period (e.g., 1-2 hours) to achieve equilibrium.[21]

    • Collect dialysate samples at regular intervals (e.g., every 20-30 minutes) into refrigerated vials.

  • Drug Administration and Sample Collection:

    • Administer vigabatrin, valproate, or vehicle systemically (e.g., intraperitoneally).

    • Continue collecting dialysate samples to measure changes in amino acid concentrations over time.

  • Sample Analysis:

    • Analyze the collected dialysates using a sensitive analytical technique such as HPLC with fluorescence or electrochemical detection, or LC-MS.[23]

Microdialysis_Workflow

High-Performance Liquid Chromatography (HPLC) for Brain Tissue Analysis

Rationale: HPLC is a robust and widely used technique for the separation and quantification of amino acids in brain tissue homogenates.[24] Pre-column derivatization is necessary as most amino acids lack a native chromophore or fluorophore for sensitive detection.[25] Ortho-phthalaldehyde (OPA) is a common derivatizing agent that reacts with primary amines to form highly fluorescent products, allowing for sensitive detection.[6][26]

Step-by-Step Protocol (Brain Homogenate):

  • Tissue Collection and Homogenization:

    • Rapidly dissect the brain region of interest on ice.

    • Homogenize a weighed amount of tissue (e.g., 10-20 mg) in a deproteinizing solution, such as 0.3N perchloric acid.[27]

    • Centrifuge the homogenate at high speed (e.g., 12,000 rpm) at 4°C to pellet the proteins.

    • Collect the supernatant for analysis.

  • Pre-Column Derivatization (Automated):

    • Use an autosampler programmed for the derivatization sequence to ensure reproducibility.[28]

    • Mix a small volume of the sample supernatant with a borate buffer.

    • Add the OPA reagent (e.g., OPA with a thiol like N-acetylcysteine or mercaptoethanol) and allow the reaction to proceed for a short, defined time (e.g., 1-2 minutes).[26][27]

  • Chromatographic Separation:

    • Inject the derivatized sample onto a reverse-phase C18 column.

    • Use an isocratic or gradient mobile phase (typically a mixture of a buffer and an organic solvent like methanol or acetonitrile) to separate the derivatized amino acids.

  • Detection and Quantification:

    • Detect the fluorescent derivatives using a fluorescence detector set at the appropriate excitation and emission wavelengths (e.g., Ex: 340 nm, Em: 450 nm for OPA derivatives).[26]

    • Quantify the concentration of each amino acid by comparing its peak area to that of known standards.

Conclusion: Distinct Neurochemical Fingerprints and Implications for Drug Development

This guide has systematically compared the effects of vigabatrin and valproate on brain amino acid levels, grounded in experimental data and methodologies. While both drugs effectively enhance GABAergic inhibition, their broader neurochemical impacts are distinct.

Vigabatrin acts as a highly specific and potent elevator of brain GABA levels through the irreversible inhibition of GABA-T. Its effects on other amino acids, such as glutamate and aspartate, are likely secondary to this primary mechanism.[11]

Valproate , in contrast, exhibits a more pleiotropic mechanism of action, resulting in a broader, though often less pronounced, modulation of the brain's amino acid profile.[9][10] Its ability to influence multiple targets may contribute to its wide therapeutic window but also to a more complex side-effect profile.

For researchers and drug development professionals, these differences are critical. The targeted action of vigabatrin provides a cleaner tool for probing the consequences of elevated GABA, while the multifaceted nature of valproate highlights the potential of multi-target ligands in treating complex neurological disorders. Future research should continue to leverage advanced analytical techniques to further dissect the intricate neurochemical consequences of these and other neuromodulatory agents, paving the way for the next generation of CNS therapeutics.

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